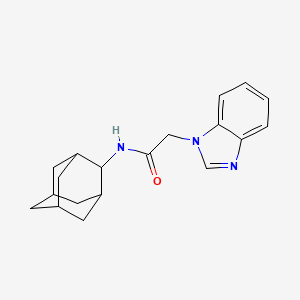![molecular formula C17H20N2O3S B4442023 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4442023.png)
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide
Übersicht
Beschreibung
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide, also known as MS-275, is a small molecule inhibitor that targets histone deacetylases (HDACs). It has been extensively studied for its potential in cancer treatment and other diseases that involve epigenetic regulation. In
Wirkmechanismus
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide targets HDACs, which are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide promotes histone acetylation, leading to chromatin relaxation and gene expression. This can result in the reactivation of tumor suppressor genes and the inhibition of oncogenes, leading to cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects:
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. In addition, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has several advantages for lab experiments, including its potency, selectivity, and ability to penetrate the blood-brain barrier. However, it also has several limitations, including its potential toxicity, off-target effects, and limited solubility.
Zukünftige Richtungen
There are several future directions for 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide research. One area of interest is the development of combination therapies with other epigenetic modulators or conventional chemotherapy agents. Another area of interest is the investigation of 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide in combination with immunotherapy agents. In addition, further research is needed to better understand the mechanisms of action and potential toxicity of 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide in vivo. Finally, the development of more potent and selective HDAC inhibitors is an ongoing area of research.
In conclusion, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide is a promising small molecule inhibitor that targets HDACs and has potential in cancer treatment and other diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide and to develop more effective therapies for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been extensively studied for its potential in cancer treatment, particularly in hematological malignancies such as leukemia and lymphoma. It has also shown promise in solid tumors such as breast, lung, and colon cancer. In addition, 4-methyl-3-[(phenylsulfonyl)amino]-N-propylbenzamide has been investigated for its potential in other diseases such as inflammatory and autoimmune disorders, viral infections, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-4-methyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-3-11-18-17(20)14-10-9-13(2)16(12-14)19-23(21,22)15-7-5-4-6-8-15/h4-10,12,19H,3,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRINFQOVKIXPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(3-ethoxyphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4441951.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(3-pyridinylmethyl)-5-indolinecarboxamide](/img/structure/B4441959.png)

![N-(4-fluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441969.png)
![5-(4-chlorophenyl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4441975.png)
![N-(2,3-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441981.png)

![N-{2-[(allylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4442000.png)
![1-[3-(4-methylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4442006.png)
![5-(4-fluorophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4442030.png)
![N-[2-(2-methoxyphenoxy)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B4442037.png)
![3-[2-(1-ethyl-2-methyl-1H-indol-3-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B4442046.png)
![N-[4-(acetylamino)phenyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4442052.png)